2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde 2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 1161864-76-1
VCID: VC4181678
InChI: InChI=1S/C12H8ClNO3S/c13-10-3-5-11(6-4-10)18(16,17)12-9(8-15)2-1-7-14-12/h1-8H
SMILES: C1=CC(=C(N=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C=O
Molecular Formula: C12H8ClNO3S
Molecular Weight: 281.71

2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde

CAS No.: 1161864-76-1

Cat. No.: VC4181678

Molecular Formula: C12H8ClNO3S

Molecular Weight: 281.71

* For research use only. Not for human or veterinary use.

2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde - 1161864-76-1

Specification

CAS No. 1161864-76-1
Molecular Formula C12H8ClNO3S
Molecular Weight 281.71
IUPAC Name 2-(4-chlorophenyl)sulfonylpyridine-3-carbaldehyde
Standard InChI InChI=1S/C12H8ClNO3S/c13-10-3-5-11(6-4-10)18(16,17)12-9(8-15)2-1-7-14-12/h1-8H
Standard InChI Key FBAZCELBFYPBRV-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde consists of a pyridine ring substituted at the 2-position with a sulfonyl group (-SO2-) linked to a 4-chlorophenyl group and at the 3-position with an aldehyde functional group (-CHO). This arrangement confers distinct electronic and steric properties:

  • Pyridine core: Provides a rigid aromatic framework capable of π-π stacking and hydrogen bonding.

  • Sulfonyl group: Enhances polarity and electron-withdrawing characteristics, potentially influencing reactivity and biological interactions.

  • 4-Chlorophenyl moiety: Introduces hydrophobic and halogen-bonding capabilities, common in pharmacologically active compounds.

Table 1: Comparative molecular data for related compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde*C₁₂H₈ClNO₃S281.72Sulfonyl, aldehyde
2-((4-Chlorophenyl)thio)nicotinaldehyde O-(4-fluorobenzyl)oximeC₁₉H₁₄ClFN₂OS372.84Sulfanyl, oxime
2-[(4-Chlorophenyl)thio]pyridine-3-carbonyl chloride C₁₂H₇Cl₂NOS284.16Thioether, acyl chloride

*Calculated based on structural analogs.

Synthetic Pathways and Reaction Mechanisms

Oxidation of Thioether Precursors

The most plausible route to 2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde involves the oxidation of a thioether intermediate, 2-((4-chlorophenyl)thio)nicotinaldehyde, to the corresponding sulfone. This aligns with methodologies described for analogous compounds:

  • Thioether formation: Coupling 2-mercaptonicotinaldehyde with 4-chlorobenzene derivatives via nucleophilic aromatic substitution.

  • Sulfone synthesis: Oxidation using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) under controlled conditions.

Key Reaction:

2-((4-Chlorophenyl)thio)nicotinaldehyde+H2O2AcOH2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde+H2O\text{2-((4-Chlorophenyl)thio)nicotinaldehyde} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{2-((4-Chlorophenyl)sulfonyl)nicotinaldehyde} + \text{H}_2\text{O}

Alternative Routes

  • Friedel-Crafts sulfonylation: Direct introduction of the sulfonyl group to the pyridine ring using 4-chlorobenzenesulfonyl chloride in the presence of Lewis acids like AlCl₃.

  • Cross-coupling reactions: Palladium-catalyzed coupling between halopyridines and sulfonyl-containing aryl boronic acids .

Physicochemical Properties and Stability

Spectral Data (Predicted)

  • IR spectroscopy: Strong absorption bands at ~1300 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch).

  • NMR:

    • ¹H NMR: Aldehyde proton at δ ~10.0 ppm; aromatic protons in the pyridine and phenyl rings between δ 7.5–8.5 ppm.

    • ¹³C NMR: Sulfonyl carbon at δ ~55 ppm; aldehyde carbon at δ ~190 ppm .

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl group; limited solubility in water .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the aldehyde group.

Biological and Industrial Applications

Material Science Applications

  • Coordination chemistry: The aldehyde and sulfonyl groups may act as ligands for transition metals, enabling use in catalysis or sensor design.

  • Polymer precursors: Potential monomer for synthesizing conjugated polymers with optoelectronic properties.

QuantityEstimated Cost (USD)Supplier
100 mg$150–$300Key Organics Ltd.
1 g$1,000–$2,500SynQuest Laboratories

Synthetic Hurdles

  • Oxidation control: Over-oxidation to sulfonic acids must be mitigated via careful reagent stoichiometry.

  • Purification challenges: Separation from byproducts (e.g., sulfoxides) requires advanced chromatographic techniques .

Comparative Analysis with Analogous Compounds

Sulfonyl vs. Sulfanyl Derivatives

  • Reactivity: Sulfonyl groups are less nucleophilic but more oxidizing than sulfanyl groups.

  • Bioavailability: Sulfones generally exhibit higher metabolic stability compared to thioethers .

Table 3: Functional group impact on properties

PropertySulfonyl DerivativeSulfanyl Derivative
PolarityHighModerate
Oxidation State+4 (S)-2 (S)
Common ApplicationsPharmaceuticals, polymersAgrochemicals, ligands

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